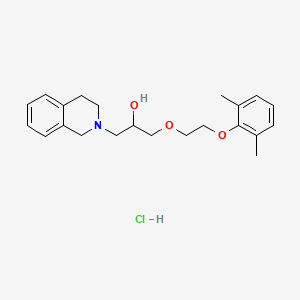
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic chemical compound of significant interest in both research and industrial applications. It is particularly noted for its unique structure and potential biological activities.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17-6-5-7-18(2)22(17)26-13-12-25-16-21(24)15-23-11-10-19-8-3-4-9-20(19)14-23;/h3-9,21,24H,10-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCBGWVMOCTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride typically involves multi-step organic synthesis methods:
Formation of the dihydroisoquinoline moiety: : This can be achieved through a Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde.
Alkylation and ether formation: : The next steps include alkylation to introduce the propanol group and subsequent ether formation with 2-(2,6-dimethylphenoxy)ethanol.
Hydrochloride formation: : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may follow similar synthetic routes but often involves scaling up reactions under optimized conditions to maximize yield and purity. Reaction parameters such as temperature, solvent, and catalysts are fine-tuned in an industrial setting.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can be performed where functional groups on the aromatic ring are substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Nucleophiles like halides, hydroxides.
Major Products Formed
The major products depend on the specific reaction conditions. Oxidation typically yields ketones or aldehydes, while reduction yields alcohols. Substitution reactions yield a variety of derivatives based on the nucleophile used.
科学研究应用
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride has been studied for its potential roles in:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its interaction with biological molecules, potential receptor binding, and effects on cellular processes.
Medicine: : Explored for its pharmacological properties, including possible effects on cardiovascular and nervous systems.
Industry: : Utilized in the production of specialty chemicals and potentially in drug development.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets:
Receptor Binding: : It may act by binding to certain receptors in the body, affecting signal transduction pathways.
Enzyme Inhibition: : It can inhibit specific enzymes, altering metabolic pathways.
Cellular Pathways: : By interacting with cellular proteins, it can modulate various intracellular pathways and processes.
相似化合物的比较
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol acetate
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol sulfate
Uniqueness: : 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride stands out due to its specific molecular interactions and unique chemical structure, which may confer distinct biological activities compared to other similar compounds. The presence of the hydrochloride salt can also affect its solubility and stability, making it more favorable for certain applications.
Happy to go deeper into any section!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


